{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane is a compound with the molecular formula C17H13BF10Si and a molecular weight of 446.17 g/mol . This compound is notable for its unique structure, which includes both boron and silicon atoms, making it a valuable reagent in various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane typically involves the reaction of bis(perfluorophenyl)borane with an appropriate silane compound. The reaction conditions often require the use of a solvent such as pentane and may be carried out at room temperature . Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as those used in laboratory settings.
Analyse Chemischer Reaktionen
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane undergoes various types of chemical reactions, including:
Reduction: It can participate in reduction reactions, often using silanes as reducing agents.
Hydroboration: The boron atom in the compound can participate in hydroboration reactions, adding across double bonds in alkenes.
Common reagents used in these reactions include tris(pentafluorophenyl)borane and various silanes. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified boron or silicon-containing compounds.
Wissenschaftliche Forschungsanwendungen
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane exerts its effects is primarily through its high Lewis acidity and ability to participate in hydroboration reactions . The boron atom in the compound acts as a Lewis acid, facilitating the activation of various substrates and promoting chemical transformations. The silicon atom also plays a role in stabilizing the compound and enhancing its reactivity.
Vergleich Mit ähnlichen Verbindungen
(2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane can be compared to other similar compounds, such as:
Tris(pentafluorophenyl)borane: Known for its high Lewis acidity and stability, this compound is widely used in similar applications.
1,2-Bis(dipentafluorophenylphosphino)ethane: Another compound with perfluorophenyl groups, used in various chemical reactions and as a ligand in coordination chemistry.
The uniqueness of (2-(Bis(perfluorophenyl)boryl)ethyl)trimethylsilane lies in its combination of boron and silicon atoms, which provides distinct reactivity and stability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
220082-21-3 |
---|---|
Molekularformel |
C17H13BF10Si |
Molekulargewicht |
446.2 g/mol |
IUPAC-Name |
2-bis(2,3,4,5,6-pentafluorophenyl)boranylethyl-trimethylsilane |
InChI |
InChI=1S/C17H13BF10Si/c1-29(2,3)5-4-18(6-8(19)12(23)16(27)13(24)9(6)20)7-10(21)14(25)17(28)15(26)11(7)22/h4-5H2,1-3H3 |
InChI-Schlüssel |
XUQWTZGNRDQRCS-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC[Si](C)(C)C)(C1=C(C(=C(C(=C1F)F)F)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.